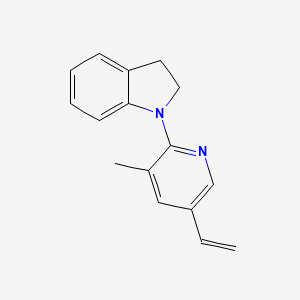

1-(3-Methyl-5-vinylpyridin-2-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-(5-ethenyl-3-methylpyridin-2-yl)-2,3-dihydroindole |

InChI |

InChI=1S/C16H16N2/c1-3-13-10-12(2)16(17-11-13)18-9-8-14-6-4-5-7-15(14)18/h3-7,10-11H,1,8-9H2,2H3 |

InChI Key |

UGHZDSUNBSFYLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C=C |

Origin of Product |

United States |

Rationale for Academic Investigation of Indoline Pyridine Conjugates

The academic pursuit of understanding indoline-pyridine conjugates is driven by the promising biological activities exhibited by this class of compounds. Research has shown that combining these two heterocyclic systems can lead to the development of potent and selective therapeutic agents.

For instance, various indole-pyridine conjugates have been synthesized and evaluated for their potential as bronchodilatory agents. nih.gov Some of these compounds have demonstrated significant potency, even surpassing that of established drugs like theophylline (B1681296) in preclinical studies. nih.gov The mechanism of action for some of these conjugates involves the reduction of inflammatory mediators, highlighting their potential in treating respiratory diseases. nih.gov

Furthermore, indole-pyridine derivatives have been investigated for their antiproliferative activity against cancer cells. nih.gov Certain novel indole-pyridine chalcone (B49325) derivatives have shown potent activity against tumor cells by targeting key cellular components like tubulin and hexokinase 2, leading to cell cycle arrest and apoptosis. nih.gov The ability to selectively target cancer cells over normal cells is a critical aspect of this research. nih.gov The structural features of these conjugates are often explored through computational studies, such as 3D pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, to understand the parameters that govern their biological effects. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 3 Methyl 5 Vinylpyridin 2 Yl Indoline

Reactivity Profiling of the Indoline (B122111) Moiety

The indoline unit, a saturated analog of indole (B1671886), possesses a fused benzene (B151609) ring and a nitrogen-containing five-membered ring. Its reactivity is largely characterized by reactions on the aromatic ring and the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Fused Benzene Ring

The fused benzene ring of the indoline moiety is susceptible to electrophilic aromatic substitution (EAS). The nitrogen atom of the indoline ring, being an amino group, is a powerful activating group and an ortho-, para-director. However, in the context of 1-(3-Methyl-5-vinylpyridin-2-yl)indoline, the nitrogen is substituted with a bulky pyridine (B92270) group, which can sterically hinder the ortho positions (C4 and C6).

In strongly acidic conditions, which are often required for EAS reactions, the pyridine nitrogen is likely to be protonated, creating a pyridinium (B92312) species. This would render the entire pyridinyl substituent strongly electron-withdrawing, thereby deactivating the indoline nitrogen and, consequently, the fused benzene ring towards electrophilic attack.

However, under non-acidic or weakly acidic conditions, the activating effect of the indoline nitrogen would dominate. The substitution pattern would be directed to the positions ortho and para to the nitrogen atom. Due to the fusion of the five-membered ring, the positions available for substitution on the benzene ring are C4, C5, C6, and C7. The directing effect of the nitrogen would favor substitution at C5 and C7 (para and ortho, respectively). Steric hindrance from the bulky pyridinyl substituent might disfavor substitution at the C7 position. Therefore, electrophilic attack is most likely to occur at the C5 position.

Common electrophilic aromatic substitution reactions that could be envisaged for the fused benzene ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The success of these reactions would be highly dependent on the reaction conditions, particularly the acidity of the medium.

Reactivity of the Indoline Nitrogen Atom

The nitrogen atom in the indoline ring possesses a lone pair of electrons and can therefore act as a nucleophile. researchgate.netrsc.org It can participate in reactions such as alkylation, acylation, and arylation. For instance, it can be alkylated by treatment with alkyl halides or acylated with acid chlorides or anhydrides.

Furthermore, the indoline nitrogen can act as a directing group in certain reactions, such as lithiation followed by reaction with an electrophile. Deprotonation at the position alpha to the nitrogen (C2) is a possibility, leading to further functionalization at that position.

Reactivity Profiling of the Pyridine Moiety

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (2-, 4-, and 6-positions). wikipedia.orgyoutube.comuoanbar.edu.iq In this molecule, the 2-position is blocked by the indoline substituent. The 4- and 6-positions would be the most likely sites for nucleophilic attack. The outcome of such a reaction would depend on the presence of a suitable leaving group at these positions.

Lewis Basicity and Coordination Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic sextet and is therefore available for donation to Lewis acids. wikipedia.org This makes pyridine and its derivatives Lewis bases. thieme-connect.comstackexchange.comacs.orgacs.org The basicity of the pyridine nitrogen in this compound will be influenced by the electronic effects of the substituents on the ring. The methyl group at the 3-position is electron-donating, which should increase the basicity of the nitrogen. The vinyl group at the 5-position can act as a weak electron-withdrawing group through resonance, which would slightly decrease the basicity. The bulky indolinyl group at the 2-position could sterically hinder the approach of a Lewis acid to the nitrogen atom.

This Lewis basicity allows the molecule to act as a ligand in coordination chemistry, forming complexes with various metal ions. wikipedia.orgyoutube.com The coordination can occur through the pyridine nitrogen, and the resulting metal complexes could have interesting catalytic or material properties.

Transformations Involving the Vinyl Group

The vinyl group attached to the pyridine ring at the 5-position is a reactive functional group that can undergo a variety of chemical transformations. researchgate.net

The double bond of the vinyl group is susceptible to electrophilic addition reactions. For example, it can be halogenated (with Br₂ or Cl₂), hydrohalogenated (with HBr or HCl), or hydrated (with H₂O in the presence of an acid catalyst). The regioselectivity of these additions would follow Markovnikov's rule, with the electrophile adding to the carbon atom of the double bond that is further from the pyridine ring.

The vinyl group can also participate in radical reactions, such as radical polymerization or radical addition reactions. rsc.org Furthermore, it is a versatile handle for cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of a wide range of substituents at this position. researchgate.net

Oxidation of the vinyl group can lead to the formation of an epoxide, a diol, or cleavage of the double bond to yield a carboxylic acid or an aldehyde, depending on the oxidizing agent used. Conversely, the vinyl group can be reduced to an ethyl group via catalytic hydrogenation.

Information regarding the chemical compound “this compound” is not available in the searched resources.

Despite a comprehensive search for scientific literature, including research articles and chemical databases, no specific information was found on the chemical reactivity, mechanistic investigations, or synthetic details for the compound “this compound”. The search results did not yield any documents pertaining to the olefinic addition reactions, cycloaddition chemistry, polymerization potential, or mechanistic studies of this particular molecule.

Therefore, the requested article, structured around the chemical reactivity and mechanistic investigations of this compound, cannot be generated at this time due to the absence of available data.

Spectroscopic Characterization Methodologies for Structural Elucidation of 1 3 Methyl 5 Vinylpyridin 2 Yl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in 1-(3-Methyl-5-vinylpyridin-2-yl)indoline. The spectrum would be expected to show distinct signals for the protons on the indoline (B122111) and pyridine (B92270) rings, as well as for the methyl and vinyl substituents. The chemical shifts (δ) of these protons would indicate their electronic environment, while the splitting patterns (multiplicity) and coupling constants (J) would reveal the connectivity between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy would provide a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, allowing for the confirmation of the total number of carbon atoms and their hybridization states (sp³, sp²).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to determine the precise connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the indoline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connection between the indoline and pyridine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.

Computational and Theoretical Chemistry Studies of 1 3 Methyl 5 Vinylpyridin 2 Yl Indoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations are fundamental in examining the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

To study a molecule like 1-(3-Methyl-5-vinylpyridin-2-yl)indoline, researchers would first perform a geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. For a flexible molecule with multiple rotatable bonds, a conformational analysis is necessary to identify the most stable conformers. This is typically done by systematically rotating the bonds and calculating the energy of each resulting structure.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) energies, charge distribution)

Once the optimized geometry is obtained, its electronic structure can be analyzed. This includes the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. The analysis of charge distribution, often visualized through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, helps in understanding the polarity of the molecule and identifying reactive sites.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule. It is useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The ESP map highlights regions of negative potential (electron-rich) and positive potential (electron-poor), which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Predictive Spectroscopy

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data for structure validation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts, when compared to experimental spectra, can help confirm the proposed structure.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its Infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This computed spectrum can be a valuable aid in the interpretation and assignment of experimental IR and Raman spectra.

Although specific data for this compound is not available, the principles outlined above represent the standard computational approach that would be used to characterize this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule over time. For a flexible molecule like this compound, understanding its conformational dynamics is crucial for predicting its interaction with biological targets or its behavior in different solvent environments.

A typical MD simulation of this compound would involve placing the molecule in a simulated box of solvent, such as water, and calculating the forces between all atoms at each time step. This allows for the observation of various dynamic events, including bond rotations, ring puckering of the indoline (B122111) moiety, and the orientation of the vinylpyridine group relative to the indoline core. Key parameters that can be extracted from these simulations include dihedral angle distributions, root-mean-square deviation (RMSD) to monitor structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Interactive Table 1: Illustrative Dihedral Angle Analysis from a Hypothetical MD Simulation

| Dihedral Angle (Degrees) | Population (%) |

| 30-60 | 45 |

| 60-90 | 25 |

| 90-120 | 15 |

| 120-150 | 10 |

| 150-180 | 5 |

This illustrative data suggests that the molecule predominantly adopts a twisted conformation. Further analysis, such as the potential of mean force (PMF) calculation, could quantify the energetic favorability of these conformations.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to elucidate reaction mechanisms, which can be particularly useful for optimizing the synthesis of complex molecules like this compound. A likely synthetic route to this compound would involve a cross-coupling reaction, such as a Buchwald-Hartwig amination, between 2-chloro-3-methyl-5-vinylpyridine and indoline.

Using quantum mechanics (QM) methods, such as density functional theory (DFT), researchers can model the entire reaction pathway. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics.

A computational study of this reaction would likely investigate the catalytic cycle of the palladium catalyst, including the oxidative addition, ligand exchange, and reductive elimination steps. By mapping out the energy profile of the reaction, chemists can predict the most likely mechanism and identify potential bottlenecks or side reactions. For example, the calculated activation energy for the rate-determining step can provide an estimate of the reaction rate under different conditions.

Interactive Table 2: Illustrative Calculated Energies for a Proposed Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Intermediate Complex | -5.4 |

| Reductive Elimination Transition State | +21.8 |

| Products | -12.6 |

These hypothetical values would suggest that the reductive elimination is the rate-limiting step of the reaction. Such insights can guide the choice of catalyst, ligands, and reaction conditions to improve the yield and efficiency of the synthesis.

In Silico Design and Virtual Screening of Derivatives

Building upon the foundational understanding of the structure and reactivity of this compound, computational methods can be employed to design and screen a library of derivatives with potentially enhanced properties. This in silico approach can significantly accelerate the discovery of new lead compounds for various applications, including drug discovery.

The process typically begins with the creation of a virtual library of derivatives by modifying the parent structure. For this compound, modifications could include substitutions on the indoline ring, alterations to the methyl group on the pyridine (B92270) ring, or functionalization of the vinyl group.

Once the virtual library is generated, it can be screened against a biological target of interest using molecular docking. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. This allows for the rapid identification of derivatives that are most likely to be active.

Beyond simple docking, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models correlate the chemical structure of the derivatives with their predicted biological activity, providing insights into which chemical features are most important for activity. nih.gov For example, a QSAR study might reveal that electron-withdrawing substituents on the indoline ring enhance binding affinity. nih.gov

Interactive Table 3: Illustrative Virtual Screening Results for Designed Derivatives

| Derivative | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |

| Parent Compound | -7.2 | 0 |

| 5-Fluoro-indoline derivative | -8.1 | 0 |

| 5-Nitro-indoline derivative | -8.5 | 0 |

| 4-Methoxy-indoline derivative | -7.5 | 0 |

| Vinyl-epoxide derivative | -7.8 | 0 |

This illustrative data highlights derivatives with potentially improved binding affinity compared to the parent compound, while also ensuring they maintain drug-like properties. Promising candidates from such a virtual screen would then be prioritized for synthesis and experimental testing.

Derivatization and Analog Development from the 1 3 Methyl 5 Vinylpyridin 2 Yl Indoline Scaffold

Chemical Modifications of the Indoline (B122111) Ring System

The indoline moiety, a partially saturated indole (B1671886) ring, provides opportunities for functionalization on both its benzene (B151609) and pyrrolidine (B122466) portions. These modifications can significantly influence the molecule's steric and electronic properties.

Exploration of Diverse Substitution Patterns on the Benzene Portion

The benzene ring of the indoline system is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The directing effects of the nitrogen atom and the fused pyrrolidine ring will influence the regioselectivity of these reactions.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation can be employed to introduce substituents at various positions on the benzene ring. For instance, Friedel-Crafts acylation can introduce acyl groups, which can be further modified. The reaction of an unsubstituted indole with various acylating agents like acid chlorides or anhydrides in the presence of a Lewis acid, such as tin(IV) chloride, can lead to 3-acylindoles. researchgate.netresearchgate.net While the indoline nitrogen is a deactivating group, forcing conditions can facilitate substitution.

Palladium-catalyzed cross-coupling reactions offer a more controlled and versatile approach to functionalize the benzene ring. For instance, C-H arylation of indoles at the C7 position has been achieved using palladium catalysts with appropriate directing groups. rsc.org Similarly, palladium/norbornene-catalyzed ortho-amination can introduce amino groups. stackexchange.com These methods provide pathways to biaryl derivatives and other complex structures.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Indoline Benzene Ring

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitrated indoline derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogenated indoline derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylated indoline derivatives |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Alkylated indoline derivatives |

Alterations to the Pyrrolidine Ring within the Indoline Framework

The five-membered pyrrolidine ring of the indoline system can also be a target for modification, leading to significant structural changes.

Ring expansion of the pyrrolidine ring can lead to novel heterocyclic systems. For example, the reaction of indoles with carbenes generated from chloroform (B151607) can lead to quinolines. researchgate.net Photochemically mediated ring expansion of indoles with chlorodiazirines can also yield quinolinium salts. acs.org These methods could potentially be adapted to the indoline scaffold to generate benzo-fused diazepines or other larger ring systems.

Conversely, ring contraction, although less common, could be explored to create four-membered ring systems. More direct modifications include the introduction of substituents on the pyrrolidine ring. This can often be achieved during the synthesis of the indoline itself, by using appropriately substituted precursors. acs.orgresearchgate.net For instance, biocatalytic methods using transaminases can produce enantiomerically pure 2-substituted pyrrolidines from ω-chloroketones. acs.org

Chemical Modifications of the Pyridine (B92270) Ring System

The 3-methyl-5-vinylpyridine (B1300887) moiety offers three distinct sites for chemical modification: the methyl group, the vinyl group, and the pyridine ring itself.

Chemical Transformations of the Methyl Group

The methyl group at the 3-position of the pyridine ring is a versatile handle for further functionalization.

Oxidation of the methyl group can yield a variety of functional groups. Mild oxidation can produce the corresponding alcohol or aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) can convert it to a carboxylic acid. acs.orgwikipedia.org For example, 2-methylpyridine (B31789) can be oxidized to pyridine-2-carboxylic acid. chemicalbook.com

The acidic protons of the methyl group, activated by the electron-withdrawing pyridine ring, can participate in condensation reactions. For example, 4-methylpyridine (B42270) reacts with benzaldehyde (B42025) in a condensation reaction. vaia.com This reactivity can be exploited to introduce larger substituents at this position.

Halogenation of the methyl group can also be achieved. For instance, the side-chain fluorination of 3-methylpyridine (B133936) can be carried out using hydrogen fluoride (B91410) and chlorine. google.com

Table 2: Potential Transformations of the Methyl Group on the Pyridine Ring

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation to Carboxylic Acid | KMnO₄, heat | Pyridine-3-carboxylic acid derivative |

| Oxidation to Alcohol | Mild oxidizing agent | Pyridine-3-methanol derivative |

| Condensation | Aldehyde, base | Styryl-pyridine derivative |

| Halogenation | N-Halosuccinimide, radical initiator | Halomethyl-pyridine derivative |

Functionalization and Derivatization of the Vinyl Group

The vinyl group at the 5-position is a reactive functional group that can undergo a variety of transformations.

The double bond of the vinyl group is susceptible to addition reactions. Due to the electron-withdrawing nature of the pyridine ring, nucleophiles can add to the vinylic site. wikipedia.org For example, amines can add across the double bond of 4-vinylpyridine (B31050). acs.org This allows for the introduction of a wide range of nitrogen-containing substituents.

The vinyl group can also participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. The Heck reaction of 4-vinylpyridine with arylboronic acids has been used to synthesize (E)-4-styrylpyridines. researchgate.netresearchgate.netacs.org This provides a powerful method for creating carbon-carbon bonds and extending the conjugated system.

Oxidation of the vinyl group can lead to the formation of an epoxide or, under harsher conditions, cleavage to a carboxylic acid. Conversely, reduction of the vinyl group to an ethyl group can be achieved through catalytic hydrogenation.

Table 3: Potential Functionalization Reactions of the Vinyl Group

| Reaction Type | Reagents and Conditions | Potential Products |

| Michael Addition | Nucleophile (e.g., amine, thiol), catalyst | 2-(Pyridin-5-yl)ethyl substituted derivatives |

| Heck Reaction | Aryl halide, Pd catalyst, base | Styryl-pyridine derivatives |

| Epoxidation | m-CPBA | Oxiranyl-pyridine derivative |

| Dihydroxylation | OsO₄, NMO | Diol derivative |

| Hydrogenation | H₂, Pd/C | Ethyl-pyridine derivative |

Investigation of Positional Isomers and Regioselective Substitutions on Pyridine

The electronic nature of the pyridine ring dictates the regioselectivity of substitution reactions. The nitrogen atom deactivates the ring towards electrophilic substitution, which, when it occurs, generally favors the 3- and 5-positions. quora.comquimicaorganica.org Conversely, nucleophilic aromatic substitution is favored at the 2-, 4-, and 6-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comquora.comchemistry-online.com

Given that the starting scaffold already has substituents at the 2-, 3-, and 5-positions, further substitution on the pyridine ring would likely occur at the 4- or 6-positions. Nucleophilic substitution, potentially displacing a pre-installed leaving group, would be a viable strategy to introduce new functionalities at these positions. For instance, halogenation of pyridines can be achieved, and these halo-pyridines can then undergo nucleophilic displacement. youtube.comchemrxiv.orgnih.govresearchgate.net

The synthesis of positional isomers, where the methyl and vinyl groups are located at different positions on the pyridine ring, would also lead to a diverse set of analogs with potentially different biological activities and physical properties.

Introduction of Fused or Bridged Ring Systems

The strategic development of novel therapeutic agents often involves the structural modification of a lead compound to enhance its pharmacological profile. One powerful approach in this endeavor is the introduction of fused or bridged ring systems onto the core scaffold. In the context of the 1-(3-Methyl-5-vinylpyridin-2-yl)indoline framework, such modifications can impart conformational rigidity, introduce new stereochemical complexities, and provide vectors for interaction with biological targets that are not accessible to the planar parent molecule.

The creation of fused ring systems on an indoline scaffold can be achieved through various synthetic methodologies. A notable strategy is the interrupted Fischer indolization, which facilitates the construction of fused indoline ring systems. nih.govnih.gov This method involves the reaction of hydrazines with latent aldehydes in a continuous-flow microfluidic reactor, offering a green chemistry approach with good yields and rapid scalability. nih.gov For the this compound scaffold, derivatization of the indoline nitrogen or functionalization of the vinyl group could provide a handle for initiating such cyclization reactions, leading to novel polycyclic architectures.

Another approach to fused systems involves intramolecular cycloaddition reactions. The vinyl group at the 5-position of the pyridine ring serves as a reactive dienophile or Michael acceptor. For instance, intramolecular Diels-Alder reactions involving the vinyl group could lead to the formation of new six-membered rings fused to the pyridine moiety. bohrium.com Similarly, intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds have been reported to generate a variety of bridged carbobicyclic and fused ring systems. nih.gov This suggests that strategic modification of the indoline part of the molecule to introduce a nucleophilic center could enable an intramolecular reaction with the vinyl group, leading to bridged structures.

The synthesis of bridged bicyclic systems peri-annulated to an indole core has also been described, offering a pathway to complex tetracyclic systems. acs.org While these examples start from an indole, the principles can be extended to the indoline scaffold. For instance, functionalization of the indoline at a suitable position to allow for an intramolecular cyclization onto the pyridine ring could yield novel bridged structures spanning across the N-aryl bond. The stereochemistry of such fused and bridged systems is crucial and can be controlled through the choice of starting materials and reaction conditions, leading to either cis- or trans-fused products, each with distinct three-dimensional shapes and potential biological activities. libretexts.org

Structure-Reactivity and Structure-Property Relationship Studies in Analogous Compounds

While direct structure-reactivity and structure-property relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on analogous N-pyridinylindoline and vinyl-substituted indole compounds. These studies provide a predictive framework for understanding how modifications to the core scaffold might influence chemical reactivity and biological properties.

A study on a series of N-(4-pyridinyl)-1H-indol-1-amines, which share the N-pyridinyl-indole core with our target compound, revealed important SAR for potential therapeutic applications in Alzheimer's disease. nih.gov In this series, the nature of the substituent on the indole nitrogen was found to be critical for biological activity. For example, the N-propyl derivative, besipirdine, was identified as a clinical candidate, highlighting the significance of the alkyl chain length at this position. nih.gov This suggests that derivatization of the indoline nitrogen in this compound could be a fruitful avenue for modulating its properties.

The vinyl group is another key feature for SAR exploration. The reactivity of 2-vinylindoles in various chemical transformations, such as Diels-Alder reactions and Michael additions, is well-established. bohrium.com This reactivity can be harnessed for the synthesis of diverse analogs with modified carbocyclic or heterocyclic rings fused to the indole core. The electronic nature of the vinyl group can be tuned by introducing electron-withdrawing or electron-donating substituents, which in turn would affect its reactivity in cycloaddition and conjugate addition reactions.

| Analog | Modification | Expected Impact on Lipophilicity (LogP) | Expected Impact on Reactivity | Potential Biological Interaction |

| Analog 1 | Oxidation of vinyl to carboxylic acid | Decrease | Decreased dienophilicity | Introduction of H-bond donor/acceptor |

| Analog 2 | Reduction of vinyl to ethyl | Increase | Loss of cycloaddition reactivity | Enhanced van der Waals interactions |

| Analog 3 | Hydroxylation of the indoline ring | Decrease | Minimal change to vinyl reactivity | Introduction of H-bond donor/acceptor |

| Analog 4 | Substitution on the pyridine ring | Varies with substituent | Altered electronics of the vinyl group | Modified interaction with target protein |

This hypothetical data underscores the importance of systematic analog synthesis to build a comprehensive understanding of the SAR for this class of compounds.

Synthetic Strategies for Creating Compound Libraries and Diverse Analogues

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of structurally related compounds to identify hits with desired biological activity. For the this compound scaffold, several synthetic strategies can be envisioned to create a diverse library of analogues.

Combinatorial Synthesis: A powerful approach involves the use of combinatorial chemistry, where a common core scaffold is decorated with a variety of building blocks. The modular nature of the this compound scaffold lends itself well to this strategy. For instance, a library could be generated by varying the substituents on the indoline ring. This could be achieved by starting with a range of substituted anilines in the initial synthesis of the indoline core. Similarly, the pyridine moiety could be diversified by employing different substituted picolines in the synthetic route.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. nih.gov For the target scaffold, a DOS approach could involve utilizing the inherent reactivity of the vinyl group and the indoline N-H bond. For example, a series of cycloaddition reactions with different dienophiles could be performed on the vinyl group to generate a library of fused-ring systems. bohrium.com Concurrently, the indoline nitrogen could be subjected to a variety of alkylation or acylation reactions to introduce further diversity.

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner. By employing automated or semi-automated synthesis platforms, libraries of this compound analogues can be efficiently produced. For example, a library could be constructed by reacting the parent compound with a diverse set of reagents in a multi-well plate format.

A representative scheme for the parallel synthesis of a focused library is shown below, where R1 and R2 represent a variety of commercially available building blocks.

Table of Synthetic Reactions for Library Generation:

| Reaction Type | Reagent Class (for R1 or R2) | Resulting Functional Group | Potential for Diversity |

| N-Alkylation of Indoline | Alkyl halides, mesylates, tosylates | Secondary or tertiary amine | High (many commercially available alkylating agents) |

| N-Acylation of Indoline | Acid chlorides, anhydrides, isocyanates | Amide, urea | High (vast number of carboxylic acids and isocyanates) |

| Heck Coupling on Vinyl Group | Aryl or vinyl halides/triflates | Substituted alkene | High (large pool of aryl and vinyl halides) |

| Diels-Alder on Vinyl Group | Dienophiles (e.g., maleimides, acrylates) | Fused cyclohexene (B86901) ring | Moderate (depends on reactivity of the vinyl group) |

| Michael Addition to Vinyl Group | Nucleophiles (e.g., thiols, amines) | Thioether, amine | High (wide range of nucleophiles available) |

By systematically applying these strategies, a large and diverse library of compounds based on the this compound scaffold can be assembled. The subsequent screening of this library can provide valuable information on the structure-activity relationships and potentially lead to the discovery of novel compounds with significant biological activity. nih.gov

Future Directions and Emerging Research Avenues for 1 3 Methyl 5 Vinylpyridin 2 Yl Indoline

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The presence of a stereocenter at the junction of the indoline (B122111) and pyridine (B92270) rings, along with potential atropisomerism, makes the development of stereoselective and enantioselective synthetic methods a paramount objective. Current synthetic approaches to similar biaryl and N-aryl heterocyclic compounds often result in racemic mixtures, necessitating challenging and costly chiral separations. Future research should focus on asymmetric catalysis to directly access enantiomerically pure forms of 1-(3-Methyl-5-vinylpyridin-2-yl)indoline.

Promising strategies could involve:

Transition-Metal Catalysis: Palladium- and rhodium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. The use of chiral ligands, such as derivatives of BINAP or chiral cyclopentadienyl (B1206354) (Cp) complexes, could induce high levels of enantioselectivity in the coupling of a substituted indoline with a functionalized pyridine. nih.govnih.gov For instance, a chiral Rh(III) complex could be employed for an asymmetric C-H functionalization of the indoline core with the pyridine moiety, a strategy that has proven successful for related C7-substituted indoline biaryls. nih.govnih.gov

Organocatalysis: Chiral phosphoric acids or other organocatalysts could be explored to catalyze the addition of indoline to an appropriately activated vinylpyridine precursor. This approach has been successful in the enantioselective synthesis of other heterocyclic systems.

Gold-Catalyzed Cyclizations: Gold catalysts have shown remarkable efficacy in stereoselective cascade cyclizations to form complex polycyclic indolines. nih.gov A potential route could involve an intramolecular cyclization of a precursor containing both the indole (B1671886) and pyridine fragments, where the stereochemistry is controlled by the chiral environment of the gold catalyst.

The development of such methods would be a significant leap forward, enabling the investigation of the stereochemistry-dependent properties and activities of this compound.

Exploration of Catalytic Applications or Material Science Aspects

The unique electronic properties arising from the combination of the electron-donating indoline and the electron-withdrawing, yet functionalizable, vinylpyridine moiety suggest promising applications in catalysis and material science.

Catalytic Applications: The nitrogen atoms in the pyridine and indoline rings can act as coordination sites for metal centers. This suggests that this compound could serve as a novel bidentate or even tridentate ligand in transition-metal catalysis. The vinyl group offers a site for further functionalization, allowing for the tuning of the ligand's steric and electronic properties or for its immobilization on a solid support. Axially chiral versions of this compound could be particularly valuable as ligands in asymmetric catalysis. nih.govnih.gov

Material Science Aspects: Indoline and pyridine derivatives are integral components of many functional organic materials. chim.itacs.org Future research could explore the potential of this compound in:

Organic Light-Emitting Diodes (OLEDs): The chromophoric nature of the molecule suggests potential as an emitter or host material in OLEDs. The vinyl group allows for polymerization to create conjugated polymers with tunable photophysical properties.

Dye-Sensitized Solar Cells (DSSCs): Indoline-based dyes are known for their high efficiency in DSSCs. acs.org The pyridine unit can enhance electron transport and the vinyl group can be used to anchor the molecule to the semiconductor surface.

Organic Photoactuators: Indoline derivatives are key components in donor-acceptor Stenhouse adducts (DASAs), a class of photoswitches. chim.it The specific electronic properties of this compound could lead to novel photoresponsive materials.

A systematic investigation into the photophysical and electrochemical properties of this compound and its derivatives is warranted to fully assess its potential in these areas.

Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes. Advanced in situ spectroscopic techniques can provide real-time insights into the reactive intermediates and transition states involved in the catalytic cycles.

Techniques that could be particularly insightful include:

In Situ Mass Spectrometry (MS): Techniques like Desorption Electrospray Ionization (DESI-MS) can directly sample the reaction mixture to detect and identify transient catalytic species, such as palladium(0) intermediates in C-N coupling reactions. njit.edu

In Situ NMR and IR Spectroscopy: These techniques can monitor the consumption of reactants and the formation of products and intermediates in real-time, providing valuable kinetic data.

X-ray Absorption Spectroscopy (XAS): For transition-metal catalyzed reactions, in situ XAS can provide information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle. researchgate.net

By combining these experimental techniques with computational modeling, a detailed picture of the reaction pathways can be constructed, facilitating the rational design of improved catalysts and reaction protocols. researchgate.netresearchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the vast chemical space around the this compound scaffold necessitates efficient and rapid methods for synthesis and optimization. Integrating automated synthesis platforms with high-throughput experimentation (HTE) will be a key enabler for accelerating discovery in this area.

Future research in this direction should focus on:

Automated Reaction Optimization: Robotic platforms can be programmed to perform a large number of reactions in parallel, systematically varying parameters such as catalyst, ligand, solvent, temperature, and stoichiometry. This allows for the rapid identification of optimal conditions for the synthesis of the target compound and its derivatives.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be used to quickly evaluate their properties for specific applications, such as catalytic activity or biological function. nih.gov For instance, microdroplet-based reaction screening combined with mass spectrometry can rapidly assess reaction yields and identify promising candidates. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can facilitate the safe and scalable synthesis of nitrogen heterocycles. numberanalytics.com This technology is particularly well-suited for the optimization and production phases of research.

The adoption of these automated technologies will significantly accelerate the discovery-to-application pipeline for new compounds based on the this compound core.

Predictive Computational Chemistry for Rational Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design and optimization of chemical processes and materials. tandfonline.comnih.gov For this compound, computational methods can provide predictive insights that guide experimental efforts.

Key areas where computational chemistry can make a significant impact include:

Rational Design of Catalysts and Ligands: DFT calculations can be used to model the transition states of catalytic reactions, helping to predict which catalyst-ligand combinations will afford the highest stereoselectivity and reactivity for the synthesis of the target molecule. nih.govrsc.org

Prediction of Molecular Properties: The electronic and photophysical properties (e.g., HOMO-LUMO gap, absorption spectra) of this compound and its derivatives can be calculated to predict their suitability for applications in material science. nih.govnih.gov This allows for the in silico screening of large virtual libraries of compounds before committing to their synthesis.

Mechanistic Studies: Computational modeling can complement experimental techniques in elucidating complex reaction mechanisms. By calculating the energies of intermediates and transition states, the most plausible reaction pathways can be identified. nih.gov

The synergy between predictive computational modeling and experimental validation will be crucial for the efficient and targeted development of new synthetic methods and applications for this promising heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Methyl-5-vinylpyridin-2-yl)indoline, and what intermediates are critical for its preparation?

- Methodological Answer : The compound can be synthesized via condensation reactions between indoline derivatives and substituted pyridine precursors. Key steps include:

-

Alkylation : Use sodium hydride in DMF at 0°C to activate nitrogen sites for vinyl group incorporation .

-

Condensation : Reflux indoline with 3-methyl-5-vinylpyridine-2-carbaldehyde in acetic acid for 3–6 hours to form the target compound .

-

Intermediates : 3-Methyl-5-vinylpyridine-2-carbaldehyde and indoline-1-carboxylic acid derivatives are critical intermediates requiring purity >95% (verified by HPLC).

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | NaH, DMF, 0°C, 2 h | 65–75 | 90–95 |

| Condensation | Acetic acid, reflux, 3–6 h | 50–60 | 85–90 |

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze and NMR for vinyl proton signals (δ 5.8–6.5 ppm) and pyridine ring carbons (δ 145–160 ppm) .

- X-ray Crystallography : Resolve bond angles (e.g., C–C bond mean deviation <0.002 Å) and confirm stereochemistry using single-crystal data collected at 90 K .

Q. What safety protocols are essential for handling indoline derivatives in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (OSHA GHS guidelines) .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure (CAS 496-15-1 safety sheet) .

- Emergency Protocols : Immediate neutralization of spills with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the vinylation step?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for improved coupling efficiency .

- Solvent Effects : Compare DMF vs. THF for solubility and side-product formation (monitor via LC-MS).

- Statistical Design : Apply factorial design (e.g., temperature, catalyst loading) to identify critical variables .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?

- Methodological Answer :

- Benchmarking : Compare experimental NMR shifts with DFT/B3LYP/6-31G(d) models. Deviations >5 ppm suggest conformational flexibility .

- Dynamic Effects : Perform variable-temperature NMR to assess rotameric equilibria influencing spectral discrepancies .

Q. How to design bioactivity assays to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on pyridine-indoline scaffolds’ known interactions .

- Microbial Screening : Use Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) in agar dilution assays (MIC reported in µg/mL) .

Q. What computational approaches predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Fukui Indices : Calculate using Gaussian09 to identify nucleophilic sites (e.g., C-4 of indoline vs. C-6 of pyridine) .

- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on transition-state stabilization .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.